6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol
Overview
Description
6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Synthesis
A study focused on the chiral synthesis of derivatives of "6-[(Phenylmethoxy)methyl]-4-(phenylmethyl)-2-morpholinemethanol," demonstrating its utility in producing potential norepinephrine reuptake inhibitors under clinical evaluation. The process involved resolution and catalytic cleavage steps to afford chiral molecules with potential therapeutic applications (Prabhakaran, Majo, Mann, & Kumar, 2004).
Prodrug Development
Another application is in the synthesis of novel prodrugs for topical drug delivery. Compounds synthesized using "this compound" derivatives showed improved aqueous solubility and lipophilicity, leading to enhanced skin permeation compared to naproxen, a nonsteroidal anti-inflammatory drug. This suggests its potential in developing more efficient drug delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Tubulin Polymerization Inhibition
Further research includes its role in inhibiting tubulin polymerization, indicating potential applications in cancer therapy. One of the compounds synthesized showed promising antiproliferative activity towards human cancer cells, suggesting its utility as a part of novel anticancer agents (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Structural and Synthetic Chemistry
The molecule also finds applications in structural and synthetic chemistry, as demonstrated by its incorporation into various complex molecules and frameworks. These studies contribute to our understanding of molecular interactions and provide a basis for developing new chemical entities (Wu, Dong, Dong, & Ng, 2008).
Mechanism of Action
Properties
IUPAC Name |
[4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-14-19-12-21(11-17-7-3-1-4-8-17)13-20(24-19)16-23-15-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXBPASWOSCPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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